molecular formula C19H21NO3 B11807637 Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11807637
M. Wt: 311.4 g/mol
InChI Key: LZRBMUGPOFNBDL-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group at the 1-position and a 2-methoxyphenyl substituent at the 2-position of the pyrrolidine ring. These compounds are typically synthesized via palladium-catalyzed cross-coupling reactions, alkylation, or carbamate-forming protocols . The 2-methoxyphenyl group introduces steric and electronic effects that may influence reactivity, biological activity, and physicochemical properties compared to other derivatives.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-18-12-6-5-10-16(18)17-11-7-13-20(17)19(21)23-14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3

InChI Key

LZRBMUGPOFNBDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C16H19NO3
  • Molar Mass : Approximately 301.38 g/mol
  • Key Functional Groups :
    • Pyrrolidine ring
    • Benzyl group
    • Methoxyphenyl group
    • Carboxylate moiety

These structural features facilitate various interactions with biological systems, making it a candidate for research in multiple therapeutic areas.

Medicinal Chemistry

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate has shown promise in several medicinal chemistry applications:

  • Cholinesterase Inhibition : Research indicates that similar pyrrolidine derivatives can inhibit cholinesterases, which are crucial for neurotransmission. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels may provide therapeutic benefits.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells. Its ability to modulate specific biochemical pathways could position it as a potential anticancer agent.

Biochemical Interactions

The compound's interactions with various biological targets have been explored through molecular docking studies, which predict binding affinities and mechanisms of action:

  • Enzyme Modulation : It has been noted for its selective binding to active sites of enzymes, potentially influencing metabolic pathways related to diseases like cancer and neurodegeneration .
  • Protein-Ligand Binding Studies : The structural features allow for significant participation in protein-ligand interactions, essential for understanding its pharmacological effects .

Anticancer Activity Assessment

A study conducted on derivatives of this compound demonstrated notable cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to inhibit cholinesterase activity, thereby enhancing acetylcholine levels and improving synaptic transmission.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructureUnique Features
Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylateStructureHydroxyl group enhances solubility
(S)-1-Benzylpyrrolidine-2-carboxylic acidStructureLacks methoxy substitution
(R)-Benzyl 3-iodo-2-(4-methoxyphenyl)pyrrolidine-1-carboxylateStructureIodine substitution increases reactivity

These compounds illustrate how modifications can lead to differences in biological activities and potential applications.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Aryl Carbamoyl Derivatives

Compounds such as benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate () demonstrate that electron-withdrawing substituents (e.g., Cl, Br) at the ortho position of the aryl ring enhance butyrylcholinesterase (BChE) inhibition (IC₅₀ = 27–28 µM), comparable to rivastigmine.

Ethynyl-Substituted Derivatives

Derivatives like benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate () highlight the role of alkynyl groups in modulating reactivity. These compounds are synthesized via decarboxylative alkynylation under photoredox catalysis, achieving high yields (97%). The ethynyl group introduces rigidity and π-conjugation, which could enhance stability or enable further functionalization, unlike the methoxyphenyl group, which may prioritize steric interactions .

Formylphenyl and Oxazin Derivatives

Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate () and benzyl (S)-2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)pyrrolidine-1-carboxylate () feature electron-deficient aromatic substituents.

Cholinesterase Inhibition

Aryl carbamoyl derivatives () exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 46–100 µM) and improved BChE selectivity. The ortho-substituted bromo and chloro analogs show the highest potency, suggesting that steric bulk and electronegativity at the ortho position are critical. The 2-methoxyphenyl group, being less electronegative, may reduce inhibitory activity but could alter selectivity profiles .

Cytotoxicity

All tested carbamates in demonstrated low cytotoxicity (THP-1 cell line), indicating that the pyrrolidine-carbamate scaffold is generally non-toxic. This property is likely conserved in the 2-methoxyphenyl derivative .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Characterization : All analogs are characterized via ¹H/¹³C NMR, IR, and HRMS (e.g., ). The 2-methoxyphenyl group would exhibit distinct NMR signals (e.g., methoxy proton at ~δ 3.8 ppm and aromatic protons in the δ 6.5–7.5 ppm range).

Computational and Molecular Docking Insights

utilized CoMSA and PCA to map structure-activity relationships, revealing that substituent electronic properties (Hammett σ constants) and steric bulk (molar refractivity) correlate with cholinesterase inhibition. Molecular docking suggested that ortho-substituted aryl groups occupy hydrophobic pockets in BChE. The 2-methoxyphenyl group may exhibit similar binding modes but with weaker van der Waals interactions compared to halogens .

Biological Activity

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C18H21NO3
  • Molar Mass : Approximately 301.38 g/mol
  • Structural Components : A pyrrolidine ring, a benzyl group, and a methoxyphenyl group, contributing to its unique interactions in biological systems.

Target Interactions

The compound interacts with various biological targets, primarily focusing on cholinesterases, which are crucial for neurotransmission. Pyrrolidine derivatives have been noted for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Mode of Action

  • Enzyme Inhibition : this compound shows moderate inhibitory effects against AChE and BChE. Studies indicate that the compound can modulate cholinergic signaling by inhibiting these enzymes, thereby increasing acetylcholine levels in synaptic clefts.
  • Biochemical Pathways : The compound's structural features allow it to participate in various biochemical pathways, enhancing its therapeutic potential.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro:

  • Cholinesterase Inhibition : Research indicates that the compound exhibits an IC50 value of approximately 46.35 μM against AChE and lower values against BChE, highlighting its potential as a therapeutic agent for cognitive disorders .
  • Antioxidant Activity : The compound has also shown promising antioxidant properties, which are essential for neuroprotection against oxidative stress associated with neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related pyrrolidine derivatives:

  • A study on pyrrole-based compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the broader antibacterial potential of pyrrolidine derivatives .
  • Another investigation highlighted the role of structural modifications in enhancing the selectivity and potency of cholinesterase inhibitors derived from similar frameworks .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets. These studies suggest that the compound binds effectively to the active sites of AChE and BChE, which supports its role as a competitive inhibitor.

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in substituents can significantly affect biological activity. For example, compounds with different aryl groups have demonstrated varying degrees of inhibition against cholinesterases, emphasizing the importance of structural diversity in drug design .

Summary Table of Biological Activities

Activity TypeTarget EnzymeIC50 (μM)Reference
Cholinesterase InhibitionAcetylcholinesterase (AChE)46.35
Cholinesterase InhibitionButyrylcholinesterase (BChE)27.38
Antioxidant ActivityN/AN/A
Antibacterial ActivityStaphylococcus aureusMIC = 3.12 - 12.5

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